6-(3-methoxypropyl)-10-methyl-2-oxo-N-(prop-2-en-1-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
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Overview
Description
6-(3-methoxypropyl)-10-methyl-2-oxo-N-(prop-2-en-1-yl)-1,6,8-triazatricyclo[7400^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Mechanism of Action
Pyrrolopyrimidines are known to have potent activities against certain targets like Fibroblast Growth Factor Receptors (FGFRs) . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
The mechanism of action of pyrimidine-based anti-inflammatory agents is generally associated with the inhibition of prostaglandin E2 generated by COX enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxypropyl)-10-methyl-2-oxo-N-(prop-2-en-1-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by functional group modifications to introduce the methoxypropyl, methyl, and prop-2-en-1-yl groups. Reaction conditions often involve the use of strong bases, acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxypropyl)-10-methyl-2-oxo-N-(prop-2-en-1-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
6-(3-methoxypropyl)-10-methyl-2-oxo-N-(prop-2-en-1-yl)-1,6,8-triazatricyclo[740
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
6-methoxyflavanone: A compound with a similar methoxy group but different core structure.
2-methoxypropyl acetate: Shares the methoxypropyl group but has a simpler structure.
Indole derivatives: Compounds with a similar tricyclic structure but different functional groups.
Uniqueness
6-(3-methoxypropyl)-10-methyl-2-oxo-N-(prop-2-en-1-yl)-1,6,8-triazatricyclo[740
Properties
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-2-oxo-N-prop-2-enyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-4-8-20-18(24)15-12-14-17(22(15)10-6-11-26-3)21-16-13(2)7-5-9-23(16)19(14)25/h4-5,7,9,12H,1,6,8,10-11H2,2-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNKBDHYHWLIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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